3-Methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
3-Methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
Brand Name:
Vulcanchem
CAS No.:
714934-93-7
VCID:
VC0357717
InChI:
InChI=1S/C22H22N4O/c1-4-11-26-21-18(13-16-9-6-8-15(3)19(16)23-21)20(25-26)24-22(27)17-10-5-7-14(2)12-17/h5-10,12-13H,4,11H2,1-3H3,(H,24,25,27)
SMILES:
CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC(=C4)C)C
Molecular Formula:
C22H22N4O
Molecular Weight:
358.4g/mol
3-Methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
CAS No.: 714934-93-7
Main Products
VCID: VC0357717
Molecular Formula: C22H22N4O
Molecular Weight: 358.4g/mol
CAS No. | 714934-93-7 |
---|---|
Product Name | 3-Methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide |
Molecular Formula | C22H22N4O |
Molecular Weight | 358.4g/mol |
IUPAC Name | 3-methyl-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Standard InChI | InChI=1S/C22H22N4O/c1-4-11-26-21-18(13-16-9-6-8-15(3)19(16)23-21)20(25-26)24-22(27)17-10-5-7-14(2)12-17/h5-10,12-13H,4,11H2,1-3H3,(H,24,25,27) |
Standard InChIKey | PFRNXXLLMUICIZ-UHFFFAOYSA-N |
SMILES | CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC(=C4)C)C |
Canonical SMILES | CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC(=C4)C)C |
PubChem Compound | 1400329 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume